N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13474552
InChI: InChI=1S/C10H17ClN2O2/c1-3-13(8(2)14)9-4-5-12(7-9)10(15)6-11/h9H,3-7H2,1-2H3
SMILES: CCN(C1CCN(C1)C(=O)CCl)C(=O)C
Molecular Formula: C10H17ClN2O2
Molecular Weight: 232.71 g/mol

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide

CAS No.:

Cat. No.: VC13474552

Molecular Formula: C10H17ClN2O2

Molecular Weight: 232.71 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide -

Specification

Molecular Formula C10H17ClN2O2
Molecular Weight 232.71 g/mol
IUPAC Name N-[1-(2-chloroacetyl)pyrrolidin-3-yl]-N-ethylacetamide
Standard InChI InChI=1S/C10H17ClN2O2/c1-3-13(8(2)14)9-4-5-12(7-9)10(15)6-11/h9H,3-7H2,1-2H3
Standard InChI Key KVKLUFWSOXIHIO-UHFFFAOYSA-N
SMILES CCN(C1CCN(C1)C(=O)CCl)C(=O)C
Canonical SMILES CCN(C1CCN(C1)C(=O)CCl)C(=O)C

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure consists of a pyrrolidine ring (a five-membered heterocycle with one nitrogen atom) substituted at the 1-position with a chloroacetyl group (ClCH2CO\text{ClCH}_2\text{CO}-) and at the 3-position with an ethylacetamide moiety (CH3CON(C2H5)\text{CH}_3\text{CON(C}_2\text{H}_5)-). The stereochemistry of the pyrrolidine ring significantly influences its biological activity, with enantiomers such as the (S)- and (R)-forms exhibiting distinct pharmacological profiles.

Table 1: Key Structural Features

FeatureDescription
Core StructurePyrrolidine ring
Substituents1-(2-Chloroacetyl), 3-(N-ethylacetamide)
Molecular FormulaC10H17ClN2O2\text{C}_{10}\text{H}_{17}\text{ClN}_{2}\text{O}_{2}
Molecular Weight232.71 g/mol
StereochemistryExists as (S)- and (R)-enantiomers

Physicochemical Properties

The compound’s chloroacetyl group enhances electrophilicity, enabling covalent bond formation with nucleophilic residues (e.g., cysteine thiols) in proteins. This reactivity is critical for its role as a mechanism-based inhibitor. Additionally, the ethylacetamide moiety contributes to lipophilicity, influencing membrane permeability and bioavailability.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically begins with L-proline or its derivatives. Key steps include:

  • Acylation: Reaction of pyrrolidin-3-ylmethylamine with chloroacetyl chloride to introduce the chloroacetyl group.

  • Amide Formation: Subsequent reaction with ethyl acetate or acetyl chloride to form the ethylacetamide moiety.

Example Reaction Scheme:

Pyrrolidin-3-ylmethylamine+ClCH2COCl1-(2-Chloroacetyl)-pyrrolidin-3-ylmethylamine\text{Pyrrolidin-3-ylmethylamine} + \text{ClCH}_2\text{COCl} \rightarrow \text{1-(2-Chloroacetyl)-pyrrolidin-3-ylmethylamine} 1-(2-Chloroacetyl)-pyrrolidin-3-ylmethylamine+CH3COClN-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide\text{1-(2-Chloroacetyl)-pyrrolidin-3-ylmethylamine} + \text{CH}_3\text{COCl} \rightarrow \text{N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide}

Industrial-Scale Production

Industrial methods employ continuous flow reactors to optimize yield (≥85%) and purity (≥98%). Automated systems ensure precise control of temperature (20–25°C) and stoichiometry, minimizing by-products such as unreacted amines or over-acylated derivatives.

Mechanism of Action and Biological Activity

DPP-IV Inhibition

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide serves as a precursor for DPP-IV inhibitors, which prolong the activity of glucagon-like peptide-1 (GLP-1) by preventing its degradation. This mechanism enhances insulin secretion and improves glycemic control in type 2 diabetes.

Covalent Protein Modification

The chloroacetyl group forms irreversible bonds with cysteine residues in target enzymes, a property exploited in proteomics and drug design. For example, it inhibits neutral sphingomyelinase 2 (nSMase2), a therapeutic target in Alzheimer’s disease, by modifying catalytic cysteines .

Table 2: Biological Targets and Effects

TargetBiological EffectApplication
DPP-IVEnhances GLP-1 activityDiabetes therapy
nSMase2Reduces exosome releaseNeurodegenerative disease research
Microbial enzymesDisrupts bacterial cell wallsAntimicrobial agent

Comparative Analysis of Structural Analogs

Structural analogs highlight the importance of the pyrrolidine core and substituents:

Table 3: Analog Comparison

CompoundCoreSubstituentsActivity Difference
N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamidePiperidine1-Chloroacetyl, 3-ethylacetamideReduced DPP-IV affinity
N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamidePyrrolidine(S)-configurationEnhanced target selectivity
N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamidePyrrolidine(R)-configurationLower metabolic stability

The pyrrolidine-based analogs exhibit superior enzymatic inhibition compared to piperidine derivatives due to ring strain and optimized binding geometry .

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